molecular formula C14H10BrN5O B12175039 4-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide

4-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B12175039
M. Wt: 344.17 g/mol
InChI Key: YSESMODSZMCYFA-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom at the 4-position of the benzamide ring and a tetrazole ring attached to the phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide typically involves a multi-step process. One common method starts with the bromination of benzamide to introduce the bromine atom at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while cyclization can produce various tetrazole-containing compounds .

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as GPR35. As an agonist, it binds to the receptor and activates downstream signaling pathways, leading to various biological effects. The exact molecular interactions and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

Molecular Formula

C14H10BrN5O

Molecular Weight

344.17 g/mol

IUPAC Name

4-bromo-N-[2-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C14H10BrN5O/c15-11-7-5-10(6-8-11)14(21)17-12-3-1-2-4-13(12)20-9-16-18-19-20/h1-9H,(H,17,21)

InChI Key

YSESMODSZMCYFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)Br)N3C=NN=N3

Origin of Product

United States

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